molecular formula C16H13FN2OS2 B2484185 2-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 886917-58-4

2-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2484185
CAS No.: 886917-58-4
M. Wt: 332.41
InChI Key: PXGOSXFBFXENPY-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzothiazole core linked to a benzamide via a thioether bridge, designed for research use only in chemical biology and drug discovery. This compound is part of the benzothiazole class of heterocycles, which are extensively investigated for their diverse pharmacological profiles, particularly in oncology . Benzothiazole derivatives have demonstrated significant and selective anti-proliferative activity against a range of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549, H1299) carcinomas . The structural motif of N-(benzo[d]thiazol-2-yl)benzamide is also recognized in the exploration of novel ion channel modulators, serving as a valuable scaffold for probing receptor function . The specific 4-fluoro and ethylthio substituents on this molecule are intended to fine-tune its electronic properties, lipophilicity, and binding affinity to putative biological targets, which may include key signaling pathways involved in cell survival and proliferation. Researchers can utilize this compound as a chemical tool for in vitro assays to study its potential mechanisms of action, such as inducing apoptosis, arresting the cell cycle, or inhibiting pathways like AKT and ERK . All research must be conducted strictly in laboratory settings. This product is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-ethylsulfanyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c1-2-21-12-8-4-3-6-10(12)15(20)19-16-18-14-11(17)7-5-9-13(14)22-16/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGOSXFBFXENPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Fluorobenzo[d]thiazol-2-amine

The benzothiazole scaffold is typically synthesized via cyclization of substituted aniline derivatives. For 4-fluorobenzo[d]thiazol-2-amine:

  • Starting Material : 4-Fluoroaniline reacts with potassium thiocyanate and bromine in acetic acid to form 2-amino-4-fluorobenzo[d]thiazole.
  • Mechanism : Thiocyanation followed by intramolecular cyclization yields the benzothiazole ring.
  • Yield : Reported yields range from 65–78% under optimized conditions.

Key Reaction Conditions :

Parameter Value
Solvent Acetic acid
Temperature 0–5°C (initial), then 25°C
Reaction Time 4–6 hours

Functionalization with Ethylthio Group

The ethylthio (-S-C₂H₅) moiety is introduced via nucleophilic substitution or coupling reactions:

  • Thiolation of Benzamide Precursor :
    • 2-Chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide reacts with sodium ethanethiolate in dimethylformamide (DMF) at 60°C.
    • Yield : 70–82% after recrystallization.
  • Alternative Route :
    • Direct coupling of ethyl disulfide with a halogenated benzamide intermediate using Cu(I) catalysis.

Amide Bond Formation Strategies

Coupling 4-Fluorobenzo[d]thiazol-2-amine with Benzoyl Chloride Derivatives

The final amide bond is formed via:

  • Schotten-Baumann Reaction :
    • React 4-fluorobenzo[d]thiazol-2-amine with 2-(ethylthio)benzoyl chloride in a biphasic system (NaOH/H₂O and dichloromethane).
    • Advantage : High purity (≥95% by HPLC).
  • Carbodiimide-Mediated Coupling :
    • Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF).
    • Yield : 88% with minimal side products.

Comparative Analysis of Methods :

Method Yield (%) Purity (%) Reaction Time (h)
Schotten-Baumann 78 95 2
EDC/HOBt 88 98 12

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and DMSO enhance reaction rates for thiolation but require rigorous drying.
  • Temperature : Reactions above 60°C risk decomposition of the benzothiazole ring.

Catalytic Enhancements

  • Palladium Catalysts : Improve coupling efficiency in Suzuki-Miyaura reactions for precursor synthesis.
  • Phase-Transfer Catalysts : Accelerate interfacial reactions in Schotten-Baumann conditions.

Characterization and Validation

Spectroscopic Confirmation

  • ¹H-NMR :

    • δ 7.8–8.1 ppm (aromatic protons of benzothiazole).
    • δ 1.4–1.6 ppm (triplet, -S-CH₂CH₃).
  • IR Spectroscopy :

    • 1685 cm⁻¹ (C=O stretch of amide).
    • 1240 cm⁻¹ (C-F stretch).

Chromatographic Purity

  • HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water gradient).
  • Melting Point : 167–169°C (uncorrected).

Industrial and Research Applications

Scalability Challenges

  • Cost of Fluorinated Reagents : 4-Fluoroaniline derivatives increase synthesis costs by ~40% compared to non-fluorinated analogs.
  • Waste Management : Bromine and thiocyanate byproducts require neutralization before disposal.

Emerging Methodologies

  • Flow Chemistry : Reduces reaction time by 50% for thiolation steps.
  • Enzymatic Coupling : Lipase-mediated amidation under mild conditions (pH 7.5, 30°C).

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Tin(II) chloride (SnCl2), iron powder

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzothiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Industry: Used in the development of new materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.

    Modulating Receptors: Interacting with specific receptors on cell surfaces and altering their signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of 2-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide include derivatives with variations in the substituents on the benzamide or benzo[d]thiazole rings. Below is a comparative analysis:

Compound Substituents (Benzamide/Thiazole) Melting Point (°C) Yield (%) Key Spectral Data Biological/Functional Notes
This compound -S-C₂H₅ (benzamide); 4-F (thiazole) Not reported Not reported Not explicitly provided (inferred similarity to ) Potential kinase/corrosion inhibitor (analogous to )
Nitazoxanide () -O-CO-CH₃ (benzamide); 5-NO₂ (thiazole) Not reported Not reported Molecular formula: C₁₂H₉N₃O₅S Broad-spectrum antiparasitic agent
GB30 () Thiazolidinedione core; 4-F (thiazole) 272–274 68 IR: C=O (1680 cm⁻¹); LCMS m/z 412.0 Histone-binding ligand
N-(6-aminobenzo[d]thiazol-2-yl)benzamide () -NH₂ (thiazole) Not reported Not reported ¹H NMR: δ 5.18 (NH₂); IR: ν 3399 cm⁻¹ (amine) Corrosion inhibitor
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzamide () 4-Cl (benzamide) 148–151 66 ¹H NMR: δ 7.56–7.61 (aromatic H); HRMS confirms structure Fluorescent material candidate
Compound 9c () 4-Br (thiazole); triazole linkage Not reported Not reported Not provided ZAC receptor antagonist (IC₅₀ ~3 μM)

Key Observations :

  • In contrast, the 5-nitro group in nitazoxanide increases redox activity, critical for its antiparasitic action .
  • Thioether vs. Sulfonyl Groups : The ethylthio group (-S-C₂H₅) in the target compound may offer greater flexibility compared to sulfonyl (-SO₂-) derivatives (e.g., ), which are bulkier and more polar, affecting solubility and membrane permeability .
  • Role of Heterocyclic Cores : Compounds like GB30 (thiazolidinedione) exhibit distinct hydrogen-bonding capabilities due to their diketone structure, unlike the simpler benzamide-thiazole framework .
Physicochemical Properties
  • Melting Points: Derivatives with rigid substituents (e.g., 4-chloro in ) show higher melting points (148–151°C) compared to flexible analogs like N-(6-aminobenzo[d]thiazol-2-yl)benzamide, which lacks reported data but likely has lower thermal stability due to the -NH₂ group .
  • Spectral Signatures : The ethylthio group in the target compound would likely show C-S stretching vibrations near 600–700 cm⁻¹ in IR, distinct from the sulfonyl group’s S=O peaks (~1350 cm⁻¹) in .

Biological Activity

The compound 2-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide represents a novel derivative within the benzothiazole family, which has garnered interest due to its diverse biological activities. Benzothiazole derivatives are known for their potential applications in medicinal chemistry, particularly in cancer therapy, anti-inflammatory treatments, and antimicrobial action. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H12FN2OS
  • Molecular Weight : 255.31 g/mol
  • CAS Number : Not available in the provided sources.

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit a variety of biological activities including:

  • Anticancer Activity : Compounds with benzothiazole moieties have shown effectiveness against several cancer cell lines. For instance, derivatives have been reported to inhibit proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : Some benzothiazole compounds have demonstrated the ability to modulate inflammatory cytokines such as IL-6 and TNF-α, suggesting a role in managing inflammatory diseases .
  • Antimicrobial Properties : Various studies have highlighted the antimicrobial potential of benzothiazole derivatives against a range of pathogens, indicating their utility as therapeutic agents in infectious diseases .

The biological effects of this compound may involve several mechanisms:

  • Cell Cycle Modulation : The compound could interfere with key regulatory proteins involved in the cell cycle, leading to increased apoptosis in cancer cells.
  • Cytokine Inhibition : By downregulating pro-inflammatory cytokines, it may help mitigate inflammation-related pathologies.
  • Oxidative Stress Reduction : Similar compounds have been shown to enhance antioxidant defenses against oxidative stress, which is crucial in cancer and neurodegenerative diseases .

Research Findings and Case Studies

Recent studies have provided insights into the effectiveness of benzothiazole derivatives:

StudyFindings
Kamal et al. (2020)Identified significant anticancer properties of benzothiazole derivatives, inhibiting A431 and A549 cell proliferation.
El-Helby et al. (2019)Reported that modified benzothiazoles exhibit dual anti-inflammatory and anticancer activities through inhibition of IL-6 and TNF-α expression.
Awadh (2023)Demonstrated antimicrobial activity against various bacterial strains, supporting the therapeutic potential of these compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide, and how is purity ensured?

  • Methodological Answer : The compound is synthesized via a multi-step process:

Thiazole ring formation : React 4-fluoro-2-aminobenzo[d]thiazole with benzoyl chloride derivatives under anhydrous conditions (e.g., DMF, 80°C) .

Ethylthio group introduction : Treat the intermediate with ethanethiol in the presence of a base (e.g., K₂CO₃) and a coupling agent (e.g., EDCI) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) yield >95% purity. Analytical validation employs HPLC, ¹H/¹³C NMR, and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., fluorobenzo[d]thiazole protons at δ 7.2–8.1 ppm; ethylthio group at δ 1.3–2.9 ppm) .
  • IR spectroscopy : Identifies amide C=O stretching (~1650 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
  • X-ray crystallography (if crystals are obtainable): Resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between amide N-H and thiazole N) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK-293) to assess selectivity .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How do electronic effects of the 4-fluoro and ethylthio substituents influence bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replace fluorine with Cl/CH₃; swap ethylthio with methylsulfonyl) and compare IC₅₀ values in enzyme assays .
  • Computational modeling : Density Functional Theory (DFT) calculates electron-withdrawing/donating effects of substituents on amide bond reactivity .
  • Data interpretation : Fluorine enhances membrane permeability (lipophilicity logP ~3.2), while ethylthio improves metabolic stability in microsomal assays .

Q. How can molecular docking elucidate interactions between this compound and target proteins?

  • Methodological Answer :

Protein preparation : Retrieve target structures (e.g., EGFR kinase, PDB ID: 1M17) and optimize protonation states using tools like AutoDock Tools .

Docking simulations : Use AutoDock Vina to predict binding poses; validate with free-energy scoring (ΔG < -8 kcal/mol suggests strong binding) .

Experimental validation : Surface plasmon resonance (SPR) measures binding kinetics (KD values) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Compile IC₅₀/MIC data from independent studies and apply statistical tests (e.g., ANOVA) to identify outliers .
  • Experimental replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Mechanistic follow-up : Use RNA sequencing to verify if divergent results arise from off-target effects or pathway crosstalk .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt formation : React with HCl or sodium citrate to improve aqueous solubility (>50 µg/mL) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .
  • Pharmacokinetics : Conduct murine studies to measure Cmax, T1/2, and AUC .

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